molecular formula C14H17N3O4S B7450183 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid

2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid

Katalognummer: B7450183
Molekulargewicht: 323.37 g/mol
InChI-Schlüssel: OVGQOFDJVDLCMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid is a synthetic compound that is commonly known as EMA401. It is a small molecule drug that has been developed for the treatment of chronic pain conditions. EMA401 is a potent and selective blocker of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical models of neuropathic and inflammatory pain.

Wirkmechanismus

EMA401 acts as a selective blocker of the 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid, which is a G protein-coupled receptor that is expressed in the peripheral nervous system. The this compound is involved in the regulation of pain and inflammation, and its activation has been shown to have analgesic effects in preclinical models. EMA401 blocks the this compound, which leads to a reduction in pain-related behaviors and an increase in pain threshold.
Biochemical and Physiological Effects
EMA401 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. EMA401 has also been shown to reduce the activation of microglia and astrocytes, which are involved in the development of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

EMA401 has several advantages as a research tool for the study of chronic pain. It is a potent and selective blocker of the 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid, which allows for the investigation of the role of this receptor in pain and inflammation. EMA401 has also been shown to have analgesic effects in a variety of preclinical models, which makes it a useful tool for the development of new treatments for chronic pain. One limitation of EMA401 is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach central nervous system targets.

Zukünftige Richtungen

There are several future directions for the study of EMA401 and its potential use in the treatment of chronic pain. One area of research is the investigation of the role of the 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid in pain and inflammation. EMA401 may be a useful tool for the identification of new targets for the development of analgesic drugs. Another area of research is the investigation of the potential use of EMA401 in combination with other analgesic drugs, such as opioids or non-steroidal anti-inflammatory drugs. Finally, the development of new formulations of EMA401 that improve its bioavailability and pharmacokinetic properties may enhance its potential as a treatment for chronic pain.

Synthesemethoden

EMA401 is synthesized through a series of chemical reactions, starting with commercially available starting materials. The synthesis involves the formation of the pyrazole ring, followed by the addition of the sulfonamide and carboxylic acid groups. The final step involves the introduction of the ethyl group at the pyrazole nitrogen. The synthesis of EMA401 has been described in detail in the scientific literature.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied in preclinical models of chronic pain. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. EMA401 has also been shown to be effective in reducing pain-related behaviors in models of chemotherapy-induced neuropathy and diabetic neuropathy.

Eigenschaften

IUPAC Name

2-[ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-17(22(20,21)11-8-15-16(3)9-11)13-6-5-10(2)7-12(13)14(18)19/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGQOFDJVDLCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)C)C(=O)O)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.